1-Bromo-4-[(2-ethylhexyl)oxy]benzene
Overview
Description
1-Bromo-4-[(2-ethylhexyl)oxy]benzene is an organic compound with the molecular formula C14H21BrO. It is a brominated aromatic ether, where a bromine atom is attached to the benzene ring and an ethylhexyl group is connected through an oxygen atom. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-4-[(2-ethylhexyl)oxy]benzene can be synthesized through the bromination of 4-[(2-ethylhexyl)oxy]benzene. The reaction typically involves the use of bromine (Br2) or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the para position of the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale bromination processes. The reaction conditions are optimized to achieve high yields and purity. The process may include steps such as purification through distillation or recrystallization to remove any impurities and obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-[(2-ethylhexyl)oxy]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding phenols or quinones.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents like ethanol or water.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Major Products Formed
Substitution: Formation of ethers, amines, or other substituted benzene derivatives.
Oxidation: Formation of phenols or quinones.
Reduction: Formation of the corresponding hydrocarbon, 4-[(2-ethylhexyl)oxy]benzene.
Scientific Research Applications
1-Bromo-4-[(2-ethylhexyl)oxy]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of biological processes and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a building block in drug development.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 1-Bromo-4-[(2-ethylhexyl)oxy]benzene involves its interaction with molecular targets through its bromine and ethylhexyl groups. The bromine atom can participate in electrophilic aromatic substitution reactions, while the ethylhexyl group can influence the compound’s solubility and reactivity. The compound’s effects are mediated through its interactions with specific enzymes, receptors, or other biomolecules, leading to various biological and chemical outcomes.
Comparison with Similar Compounds
1-Bromo-4-[(2-ethylhexyl)oxy]benzene can be compared with other brominated aromatic ethers, such as:
1-Bromo-4-methoxybenzene: Similar structure but with a methoxy group instead of an ethylhexyl group.
1-Bromo-4-ethoxybenzene: Similar structure but with an ethoxy group instead of an ethylhexyl group.
1-Bromo-4-butoxybenzene: Similar structure but with a butoxy group instead of an ethylhexyl group.
The uniqueness of this compound lies in its specific ethylhexyl group, which imparts distinct physical and chemical properties, such as solubility and reactivity, compared to its analogs.
Properties
IUPAC Name |
1-bromo-4-(2-ethylhexoxy)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrO/c1-3-5-6-12(4-2)11-16-14-9-7-13(15)8-10-14/h7-10,12H,3-6,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLKHKVHXKXGJAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00626648 | |
Record name | 1-Bromo-4-[(2-ethylhexyl)oxy]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00626648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
164352-24-3 | |
Record name | 1-Bromo-4-[(2-ethylhexyl)oxy]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00626648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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